![molecular formula C28H29N3O3 B2819596 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-68-8](/img/structure/B2819596.png)
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Stability
A study analyzed the molecular stability and conformation of various benzimidazole derivatives, including one structurally similar to the chemical of interest. The research highlighted the compounds' anti-cancer properties through detailed tautomeric and conformational analyses, employing density functional theory and molecular docking studies. The findings emphasized the compounds' stable states and their potential for significant anti-cancer activity, with one derivative displaying the best binding affinity, indicating its potent anti-cancer potential (Karayel, 2021).
Synthesis and Derivatives
Research has explored the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, yielding high percentages from certain precursor compounds. The process involved treatment with specific reagents, highlighting the chemical transformations and yield efficiency in producing the desired compounds (Majumdar et al., 1998). Another study outlined the synthesis of benzimidazoles with varying dialkylamino groups. Although these compounds did not show significant biological activity, their synthesis process adds to the understanding of the chemical's manipulability and potential applications (Burch & Herbst, 1966).
Chemical Transformations
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been found to target key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target proteins, leading to changes in their function. This could result in the inhibition or activation of certain biochemical processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on the structure of the compound, it may interact with pathways related to bacterial cell division
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-20(2)26(16-19)34-15-14-30-23-9-5-4-8-22(23)29-28(30)21-17-27(32)31(18-21)24-10-6-7-11-25(24)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIACKWQENVZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

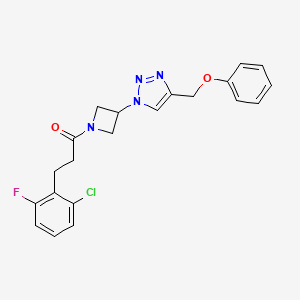
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
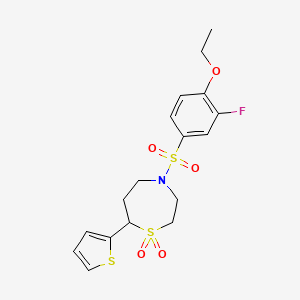
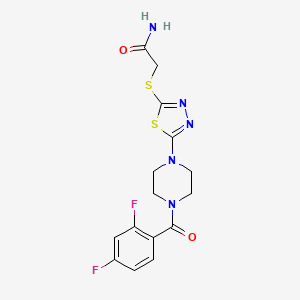
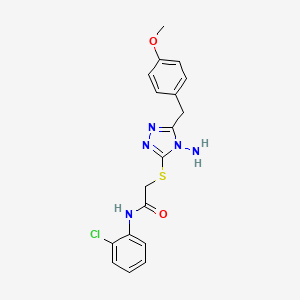
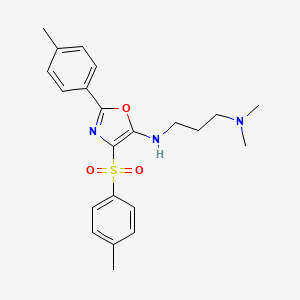
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
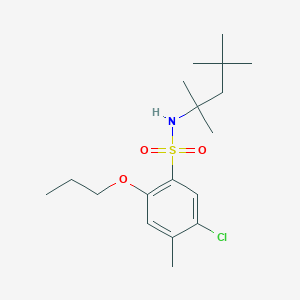
![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)